5-(thiophen-2-yl)-1H-indole
Overview
Description
5-(Thiophen-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a thiophene ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The thiophene ring is a five-membered ring containing one sulfur atom
Mechanism of Action
- Unfortunately, specific information about the exact target remains elusive in the literature I’ve accessed . Further research would be needed to identify the precise protein or receptor.
- Distribution : The volume of distribution (Vd) reflects how widely the compound distributes throughout the body. Unfortunately, data on Vd for this compound is not available .
- Protein Binding : Information on protein binding is scarce .
Target of Action
Pharmacokinetics (ADME)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophen-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For the thiophene ring, the Paal-Knorr synthesis can be employed, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The reaction conditions are optimized to maximize the production of the desired compound while minimizing by-products. Solvent choice, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the thiophene ring to a tetrahydrothiophene ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
5-(Thiophen-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-1H-indole: Similar structure but with an oxygen atom in the five-membered ring instead of sulfur.
5-(Pyridin-2-yl)-1H-indole: Contains a nitrogen atom in the five-membered ring.
5-(Benzothiophen-2-yl)-1H-indole: Features a fused benzene-thiophene ring system.
Uniqueness
5-(Thiophen-2-yl)-1H-indole is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a potential therapeutic agent with unique biological activities .
Properties
IUPAC Name |
5-thiophen-2-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISKSMAQBGNNNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566325 | |
Record name | 5-(Thiophen-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144104-54-1 | |
Record name | 5-(Thiophen-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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